2-(5-(p-Tolyl)oxazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(p-Tolyl)oxazol-2-yl)ethanamine is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of an oxazole ring substituted with a p-tolyl group at the 5-position and an ethanamine group at the 2-position. This compound has a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(p-Tolyl)oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then reacted with ethylenediamine to introduce the ethanamine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-(p-Tolyl)oxazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products
The major products formed from these reactions include various substituted oxazoles and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-(p-Tolyl)oxazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(5-(p-Tolyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl)oxazol-2-yl)ethanamine
- 2-(5-(p-Methoxyphenyl)oxazol-2-yl)ethanamine
- 2-(5-(p-Chlorophenyl)oxazol-2-yl)ethanamine
Uniqueness
2-(5-(p-Tolyl)oxazol-2-yl)ethanamine is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H14N2O/c1-9-2-4-10(5-3-9)11-8-14-12(15-11)6-7-13/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
XZYMNYKIMZYTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.